([1,2'-Binaphthalen]-3'-yl)(phenyl)methanone
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Overview
Description
([1,2’-Binaphthalen]-3’-yl)(phenyl)methanone: is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a binaphthyl group attached to a phenylmethanone moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ([1,2’-Binaphthalen]-3’-yl)(phenyl)methanone typically involves the reaction of 1,2-binaphthyl with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through a Friedel-Crafts acylation mechanism, where the benzoyl chloride reacts with the binaphthyl compound to form the desired ketone.
Industrial Production Methods
In an industrial setting, the production of ([1,2’-Binaphthalen]-3’-yl)(phenyl)methanone can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
([1,2’-Binaphthalen]-3’-yl)(phenyl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
([1,2’-Binaphthalen]-3’-yl)(phenyl)methanone: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ([1,2’-Binaphthalen]-3’-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
([1,2’-Binaphthalen]-3’-yl)(phenyl)methanone: can be compared with other aromatic ketones such as benzophenone and acetophenone. While all these compounds share a common ketone functional group, ([1,2’-Binaphthalen]-3’-yl)(phenyl)methanone is unique due to its binaphthyl structure, which imparts distinct chemical and physical properties.
Similar Compounds
- Benzophenone
- Acetophenone
- Fluorenone
These compounds differ in their structural complexity and the presence of additional functional groups, which influence their reactivity and applications.
Properties
CAS No. |
917980-48-4 |
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Molecular Formula |
C27H18O |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(3-naphthalen-1-ylnaphthalen-2-yl)-phenylmethanone |
InChI |
InChI=1S/C27H18O/c28-27(20-10-2-1-3-11-20)26-18-22-13-5-4-12-21(22)17-25(26)24-16-8-14-19-9-6-7-15-23(19)24/h1-18H |
InChI Key |
XRZKTIRQUBEDJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3C=C2C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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